REACTION_CXSMILES
|
Cl[C:2]1[N:11]=[CH:10][CH:9]=[CH:8][C:3]=1[C:4]([O:6][CH3:7])=[O:5].[C:12]1([Sn](CCCC)(CCCC)CCCC)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[Cl-].[Li+]>C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:12]1([C:2]2[N:11]=[CH:10][CH:9]=[CH:8][C:3]=2[C:4]([O:6][CH3:7])=[O:5])[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3,^1:43,45,64,83|
|
Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)OC)C=CC=N1
|
Name
|
|
Quantity
|
6.3 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Sn](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
5.04 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Li+]
|
Name
|
|
Quantity
|
65 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
1.12 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
90 °C
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Type
|
CUSTOM
|
Details
|
stirred under a nitrogen atmosphere overnight at 90° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was degassed
|
Type
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TEMPERATURE
|
Details
|
at reflux for 5 hours
|
Duration
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5 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
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FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated
|
Type
|
CUSTOM
|
Details
|
the residue partitioned between acetonitrile (50 ml) and hexane (5×20 ml)
|
Type
|
EXTRACTION
|
Details
|
The combined hexane layers were extracted with hydrochloric acid (lM, 4×10 ml)
|
Type
|
WASH
|
Details
|
the extracts washed with ethyl acetate (15 ml), and basified (4M NaOH)
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Type
|
EXTRACTION
|
Details
|
The resulting suspension was extracted with dichloromethane (4×10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined extracts dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a colourless oil
|
Type
|
CUSTOM
|
Details
|
Meanwhile, the acetonitrile layer from above was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residual oil dissolved in diethyl ether (50 ml)
|
Type
|
EXTRACTION
|
Details
|
ethyl acetate (25 ml) and the solution extracted with hydrochloric acid (1M, 4×10 ml)
|
Type
|
EXTRACTION
|
Details
|
Basification of the acid extracts (4M NaOH) and extraction of the resulting suspension with dichloromethane (4×10 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying of the combined extracts with MgSO4 and evaporation
|
Type
|
CUSTOM
|
Details
|
gave an oil which
|
Type
|
CUSTOM
|
Details
|
that obtained
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1=C(C(=O)OC)C=CC=N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |